![molecular formula C7H14ClN2O2P B032092 1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide CAS No. 64724-10-3](/img/structure/B32092.png)
1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide
Overview
Description
Synthesis Analysis
The synthesis involves starting from natural L-tartaric acid as a chiral synthon, leading to all enantiomers of the compound, indicating a novel synthetic route for its production (Zhang Ming, 1992).
Molecular Structure Analysis
The molecular structure displays a chair conformation with axial phosphoryl oxygen and planar geometry at the nitrogen atoms. The molecules are linked by N-H⋯O=P hydrogen bonds into chains, with one chloroethyl side chain extended and the other in a gauche conformation (P. Jones et al., 1996).
Chemical Reactions and Properties
The compound undergoes several chemical reactions, including intramolecular alkylation, leading to significant changes in bond lengths and angles upon annelation. This reveals the dynamic nature of its chemical behavior and the potential for various derivatives (P. Jones et al., 1996).
Physical Properties Analysis
Physical properties, including bond lengths and angles, are crucial in defining the compound's structural integrity and reactivity. The C—Cl bond lengths and the angle N1—P—N2, which narrows upon formation of the five-membered ring, highlight the compound's unique conformational characteristics (P. Jones et al., 1996).
Chemical Properties Analysis
The chemical properties, particularly related to its reactivity with nucleophiles and electrophiles, are influenced by its conformation and the presence of reactive sites, such as the phosphoryl oxygen and the chloroethyl groups. These properties are key to understanding its behavior in chemical transformations and potential applications in synthesis (Zhang Ming, 1992).
Scientific Research Applications
Antitumor Activity in Cancer Chemotherapy : Some synthesized derivatives of this compound have shown significant antitumor activity, suggesting potential applications in cancer chemotherapy (Bull & Naidu, 2000).
Conformational Equilibria and Stereochemistry : Research on tetrahydroisoquinoline-fused derivatives of this compound has revealed fast conformational equilibria and preferred conformers, with insights into their positions and stereochemistry as observed through NMR spectroscopy (Schuster et al., 2008).
Novel Synthetic Routes : A novel synthetic route for all enantiomers of a closely related compound using natural L-tartaric acid was presented, expanding the possibilities for synthesizing such compounds (Zhang, 1992).
Identification of Metabolic Intermediates : Research has shown that benzylmercaptan-mediated derivatization can effectively identify activated metabolic intermediates of cyclophosphamide, a related compound, in biological material. This aids in quantifying and identifying drug-related side effects (Przybylski et al., 1977).
Synthesis of Deuterium-Labeled Analogs : The synthesis of deuterium-labeled analogs of cyclophosphamide and its metabolites has been achieved, offering a method for quantitative analysis of the drug and its metabolites in human body fluids (Griggs & Jarman, 1975).
Optimized Molecular Structure and Analysis : Studies have provided insights into the optimized molecular structure, vibrational frequencies, and NMR chemical shifts of ifosfamide, a related compound, which is in agreement with experimental data (Osmanoğlu et al., 2017).
properties
IUPAC Name |
9-(2-chloroethyl)-2-oxa-6,9-diaza-1λ5-phosphabicyclo[4.3.0]nonane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN2O2P/c8-2-4-10-6-5-9-3-1-7-12-13(9,10)11/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJOPOXRGOWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(P2(=O)OC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313305 | |
| Record name | NSC268682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide | |
CAS RN |
64724-10-3 | |
| Record name | NSC268682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC268682 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



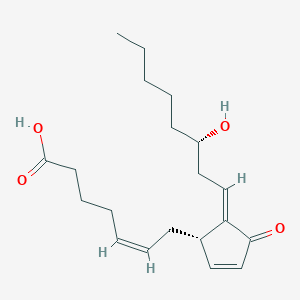
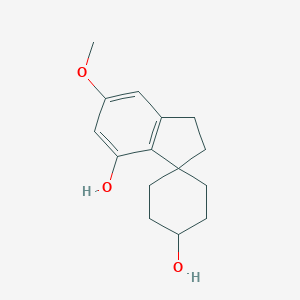

![3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-](/img/structure/B32016.png)


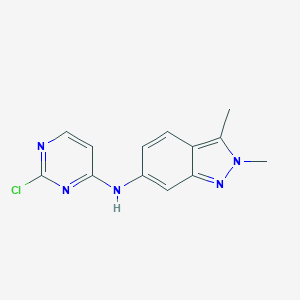
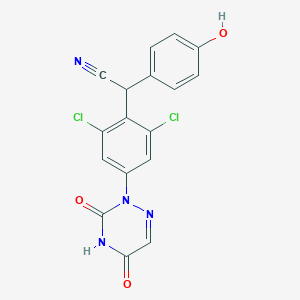

![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)
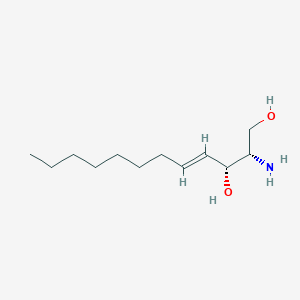

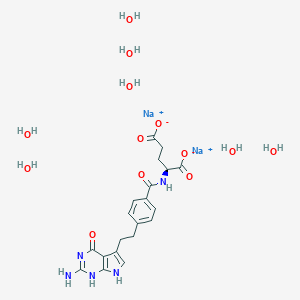
![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)